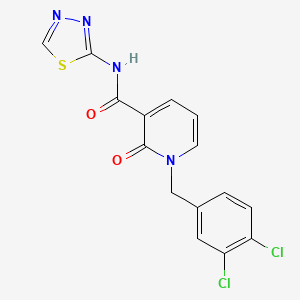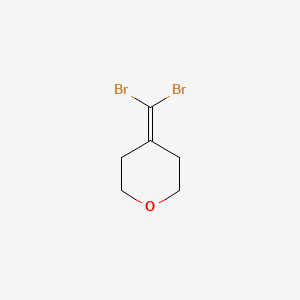![molecular formula C12H15NO3 B2881086 N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361638-48-2](/img/structure/B2881086.png)
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide, also known as MMMP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the propenamide family and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to have antioxidant properties and to be a potent inhibitor of the growth of various types of bacteria. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to have an effect on the immune system, although the exact mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide in lab experiments is that it has been shown to have a range of biological activities, making it a useful tool for studying various biological processes. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide. One area of interest is the development of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide and its effects on the immune system. Finally, there is potential for the development of new derivatives of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide with improved activity and specificity for certain biological targets.
Méthodes De Synthèse
The synthesis of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide, which can then be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for a range of diseases. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Propriétés
IUPAC Name |
N-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-10-5-6-11(16-3)9(7-10)8-15-2/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLAKJTXIYIBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime](/img/structure/B2881005.png)
![4-Ethyl-2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2881007.png)



![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)


![3-(3-Chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2881018.png)
![1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2881019.png)

![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)
